molecular formula C6H2BrF2IO B13455143 4-Bromo-2,3-difluoro-6-iodophenol

4-Bromo-2,3-difluoro-6-iodophenol

Cat. No.: B13455143
M. Wt: 334.88 g/mol
InChI Key: QOZDCLIJCCGAQE-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-6-iodophenol is an organic compound with the molecular formula C6H2BrF2IO It is a halogenated phenol, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluoro-6-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of phenol derivatives. For instance, the bromination and iodination of 2,3-difluorophenol can be carried out using bromine and iodine reagents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluoro-6-iodophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluoro-6-iodophenol involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity towards biological targets. The phenolic group can form hydrogen bonds, further stabilizing the interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluorophenol
  • 4-Bromo-2-iodophenol
  • 2,3-Difluoro-6-iodophenol

Uniqueness

4-Bromo-2,3-difluoro-6-iodophenol is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of bromine, fluorine, and iodine atoms allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C6H2BrF2IO

Molecular Weight

334.88 g/mol

IUPAC Name

4-bromo-2,3-difluoro-6-iodophenol

InChI

InChI=1S/C6H2BrF2IO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H

InChI Key

QOZDCLIJCCGAQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)O)F)F)Br

Origin of Product

United States

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